molecular formula C17H20FN5O3 B2951508 N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049573-19-4

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No. B2951508
CAS RN: 1049573-19-4
M. Wt: 361.377
InChI Key: BTNZTRKFHLUICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as FEOX, is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. FEOX is a small molecule that has been synthesized and studied for its mechanism of action and its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems in the brain. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been shown to reduce the levels of inflammatory cytokines in the body.

Advantages and Limitations for Lab Experiments

The advantages of using N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide in lab experiments include its small molecular size, which allows for easy penetration of cell membranes, and its potential therapeutic properties. However, the limitations include the lack of understanding of its mechanism of action and its potential side effects.

Future Directions

There are several future directions for the study of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide. These include further studies on its mechanism of action, its potential therapeutic properties in the treatment of neurological disorders and cancer, and its potential side effects. This compound could also be studied for its potential use in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves a multi-step process that includes the reaction of isoxazole with ethyl oxalyl chloride, followed by the reaction of the resulting compound with 4-fluorophenylpiperazine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been studied for its potential therapeutic properties in various scientific research areas. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. This compound has also been studied for its anti-inflammatory properties and its potential use in the treatment of cancer.

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O3/c18-13-1-3-14(4-2-13)23-10-8-22(9-11-23)7-6-19-16(24)17(25)20-15-5-12-26-21-15/h1-5,12H,6-11H2,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNZTRKFHLUICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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